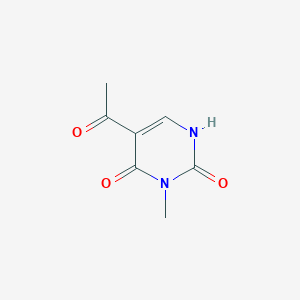

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

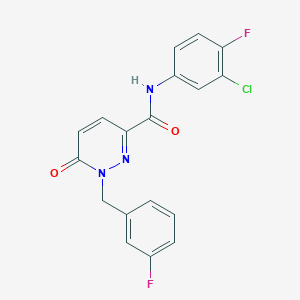

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . It’s a promising starting compound for constructing fused heterocyclic systems .

Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with an acetyl group and a methyl group . Further structural analysis can be obtained through techniques such as FT-IR, 1H NMR, 13C NMR, and UV spectroscopy .Chemical Reactions Analysis

5-Acetyl-4-aminopyrimidines have been used to access pyrimido[4,5-d]pyrimidines in reactions with DMF dimethyl acetal (DMF–DMA) followed by cyclization by the action of NH4OAc . They have also been converted to ureas by the action of isocyanates followed by cyclization by the action of MeONa .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) can provide information about the hydrogen atoms in the molecule, while 13C NMR (DMSO-d6) can provide information about the carbon atoms . IR (KBr, cm−1) can provide information about the functional groups present in the molecule .科学的研究の応用

PARP-1 Inhibition and Antitumor Activity

5-Acetyl-3-methyl-1H-pyrimidine-2,4-dione: derivatives have been investigated as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair, and inhibiting it can sensitize cancer cells to DNA-damaging agents. In a study, synthesized compounds demonstrated promising PARP-1 inhibitory activity, with compounds S2 and S7 being the most potent inhibitors. These compounds also exhibited high cytotoxicity against human cancer cell lines MCF-7 and HCT116 .

Synthesis of Pyrido[2,3-d]pyrimidin-5-ones

The compound has been used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. A reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety leads to the formation of pyrido[2,3-d]pyrimidin-5-one. This compound has potential applications in drug discovery and medicinal chemistry .

Biological Potential of Indole Derivatives

In related research, indole derivatives containing the pyrimidine-2,4-dione scaffold have shown interesting biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic properties. These findings highlight the potential of pyrimidine-2,4-dione derivatives in drug development .

Predicted Pharmacokinetics Properties

Theoretical kinetic studies suggest that most synthesized pyrimidine-2,4-dione compounds possess favorable pharmacokinetic properties. These predictions are essential for drug design and optimization .

特性

IUPAC Name |

5-acetyl-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMBJDVXFAFVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)